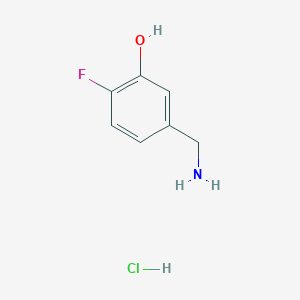

5-(aminomethyl)-2-fluorophenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)-2-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLGDPLYSQHYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044704-82-5 | |

| Record name | Phenol, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044704-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(aminomethyl)-2-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminomethyl 2 Fluorophenol Hydrochloride

Conventional and Novel Synthetic Pathways to the Compound

The synthesis of 5-(aminomethyl)-2-fluorophenol (B1288518) hydrochloride can be approached through various pathways, each with distinct strategies for introducing the key functional moieties and forming the final salt.

The synthesis typically commences with a readily available aromatic precursor that contains one or more of the required functional groups or can be easily converted to them. A common starting point is a substituted phenol (B47542) or benzene (B151609) derivative. For instance, a synthesis could begin with 2-fluorophenol (B130384), upon which the aminomethyl group is subsequently added. Alternatively, a precursor like 4-bromo-2-fluorophenol (B1271925) could be utilized, where the bromine atom serves as a handle for introducing the aminomethyl group or a precursor to it through reactions like cyanation followed by reduction.

General laboratory methods for the synthesis of the core phenol structure, should a more fundamental precursor be used, include the hydrolysis of diazonium salts, alkali fusion of sulfonates, or the Hock process involving cumene. libretexts.org The choice of precursor is critical as it dictates the subsequent steps needed to achieve the final product's specific substitution pattern.

A crucial step in the synthesis is the introduction of the aminomethyl (-CH₂NH₂) group at the C5 position of the phenol ring. A primary and well-established method for the aminomethylation of phenols is the Mannich reaction. researchgate.netresearchgate.net This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, which in the case of phenols, is typically at the ortho or para positions relative to the hydroxyl group. The reaction utilizes formaldehyde (B43269) and a primary or secondary amine. For the synthesis of 5-(aminomethyl)-2-fluorophenol, 2-fluorophenol could be reacted with formaldehyde and ammonia (B1221849) (or a protected form thereof) to introduce the aminomethyl group, primarily at the C5 position (para to the hydroxyl group) due to steric and electronic directing effects.

Alternative strategies include a multi-step sequence where a different functional group is first introduced and then converted to the aminomethyl moiety. For example, the aromatic ring can undergo formylation (introduction of a -CHO group) or cyanation (introduction of a -CN group) at the desired position, followed by a reductive amination or reduction, respectively, to yield the aminomethyl group. Catalytic hydrogenation is a common method for the reduction of nitriles or azides to the corresponding amines. nih.gov

If the synthesis does not start with a fluorinated precursor, a fluorine atom must be introduced regioselectively. The fluorination of phenols presents a significant challenge due to the high reactivity of the aromatic ring. Modern methods have been developed to achieve this transformation with greater control.

One approach is electrophilic fluorination using reagents like Selectfluor®. However, controlling the position of fluorination on an activated ring like phenol can be difficult. A more contemporary and controlled method is the deoxyfluorination of phenols. sigmaaldrich.comacs.org This process involves the conversion of a hydroxyl group to a fluorine atom. For the target molecule, this could theoretically involve starting with a dihydroxy precursor and selectively converting one hydroxyl group to fluorine. Reagents like PhenoFluor™ can achieve this transformation in a single step. sigmaaldrich.com Another advanced strategy involves I(i)/I(iii) catalysis-based fluorination, which can achieve para-selective dearomatization of phenols to generate fluorinated cyclohexadienones, which can then be rearomatized. rsc.orgrsc.orgnih.gov

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the synthesized 5-(aminomethyl)-2-fluorophenol free base with hydrochloric acid. This acid-base reaction protonates the basic amino group, forming the ammonium (B1175870) chloride salt. The choice of solvent and the form of HCl are important for obtaining a pure, crystalline product.

Common methods include:

Aqueous HCl: The amine can be dissolved in a suitable solvent, and an aqueous solution of hydrochloric acid is added. This method is straightforward but may lead to lower yields if the salt is water-soluble. google.com

Anhydrous HCl: To avoid water, which can sometimes interfere with crystallization or is undesirable for anhydrous salt forms, gaseous hydrogen chloride can be bubbled through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, methanol (B129727), or ethyl acetate). google.comchemicalbook.com

HCl in an Organic Solvent: Commercially available solutions of HCl in solvents like diethyl ether or isopropanol (B130326) offer a more convenient way to handle anhydrous HCl. nih.gov

In situ Generation: Trialkylsilyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), can be used in the presence of a proton source (like an alcohol) to generate HCl in situ, which is particularly useful when anhydrous conditions are essential. google.com

The resulting hydrochloride salt typically has improved stability and solubility properties compared to the free base. nih.govgla.ac.ukgla.ac.uk

Optimization of Reaction Conditions and Yields

| Parameter | Variable | Objective | Example from Analogous Reactions rasayanjournal.co.in |

|---|---|---|---|

| Temperature | Varied (e.g., 60°C, 70°C, 80°C) | Find optimal temperature for maximum conversion and minimal side products. | In para-aminophenol synthesis, 70°C was found to be optimal. |

| Reaction Time | Monitored over time (e.g., 2h, 4h, 6h) | Determine the point of maximum product formation before degradation or side reactions increase. | A reaction time of 150 minutes was optimal in a specific PAP synthesis. |

| Concentration | Varying molarity of reagents/catalysts | Ensure efficient reaction rates while avoiding unwanted side reactions. | Sulfuric acid concentration was optimized to 1.5 M. |

| Solvent | Testing different solvents (e.g., ethanol (B145695), THF, DCM) | Improve solubility of reactants and facilitate product isolation. | Ethanol is commonly used for Mannich reactions. researchgate.net |

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the synthesis of 5-(aminomethyl)-2-fluorophenol hydrochloride, catalysts can be employed in several key steps.

Aminomethylation: While the Mannich reaction is often acid or base-catalyzed, more advanced catalytic systems can be used. For example, palladium-aminomethyl complexes have been developed for the catalysis of a series of aminomethylation reactions, proceeding via a three-membered palladacycle structure. nih.gov

Fluorination: As mentioned, I(i)/I(iii) catalysis has emerged as a powerful tool for the regioselective fluorination of phenols. rsc.orgnih.gov Palladium-catalyzed fluorination of aryl triflates or bromides also represents a key catalytic approach in organofluorine chemistry. acs.org

Cross-Coupling Reactions: If the synthesis involves building the aromatic core through cross-coupling reactions (e.g., Suzuki coupling to link two aromatic fragments), palladium catalysts are indispensable. beilstein-journals.org

Hydrogenation: The reduction of precursor groups like nitriles or azides to the aminomethyl group is typically performed using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov

| Reaction Step | Catalyst Type | Example Catalyst/System | Reference |

|---|---|---|---|

| Fluorination | Iodine(I)/Iodine(III) Catalysis | Chiral iodoarene precursors | rsc.orgnih.gov |

| Aminomethylation | Palladium Catalysis | Palladium-aminomethyl complexes | nih.gov |

| Reduction of Nitrile/Azide (B81097) | Heterogeneous Hydrogenation | Pd/C, H₂ | nih.gov |

| Aromatic Cross-Coupling | Palladium Catalysis | Pd(PPh₃)₄ | beilstein-journals.org |

Solvent Effects and Temperature Control

The success of the synthesis, particularly the reductive amination step, is highly dependent on the careful selection of solvents and strict temperature control. Reductive amination typically proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Solvent Effects: The choice of solvent can significantly influence the reaction rate, yield, and selectivity of the reductive amination process. Solvents can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst.

Protic vs. Aprotic Solvents: Protic solvents, such as methanol and ethanol, are often used in reductive aminations. They can participate in hydrogen bonding and proton transfer, which can facilitate the formation of the imine intermediate. However, they can also compete with the amine for the catalyst surface in catalytic hydrogenations. Aprotic solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) can also be effective and may be preferred to avoid side reactions. acsgcipr.org

Polarity: The polarity of the solvent plays a crucial role. A solvent with appropriate polarity will ensure that all reactants, including the starting aldehyde, the amine source (such as ammonia or an ammonium salt), and the reducing agent, remain in solution, thus promoting an efficient reaction.

Green Solvents: In line with the principles of green chemistry, the use of more environmentally benign solvents is increasingly favored. Water, ethyl acetate, and ethanol are considered greener alternatives to chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane, which have been traditionally used in reductive aminations. rsc.orgresearchgate.net

Interactive Data Table: Comparison of Solvents for Reductive Amination

| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Green Chemistry Classification | Potential Issues |

| Methanol | Protic | 64.7 | 32.7 | Recommended | Can be reactive with some reducing agents. |

| Ethanol | Protic | 78.4 | 24.5 | Recommended | Similar to methanol. |

| Water | Protic | 100 | 80.1 | Highly Recommended | Solubility of organic reactants can be low. |

| Tetrahydrofuran (THF) | Aprotic | 66 | 7.5 | Usable | Can form peroxides. |

| Ethyl Acetate | Aprotic | 77.1 | 6.0 | Recommended | Can be hydrolyzed under acidic or basic conditions. |

| Dichloromethane | Aprotic | 39.6 | 9.1 | Hazardous | Environmental and health concerns. |

Temperature Control: Temperature is a critical parameter that must be carefully controlled throughout the synthesis.

Imine Formation: The initial condensation reaction between the aldehyde and the amine source is often favored by moderate temperatures. Higher temperatures can accelerate the reaction but may also lead to the formation of side products or degradation of the reactants.

Catalytic Hydrogenation: In the case of catalytic hydrogenation, the temperature can influence the activity and selectivity of the catalyst. For the hydrogenation of aromatic aldehydes, reactions are often carried out at temperatures ranging from room temperature to around 70°C. mdpi.com Higher temperatures can sometimes lead to over-reduction or side reactions, such as the hydrogenolysis of the benzyl (B1604629) alcohol intermediate. mdpi.com Precise temperature control is essential to ensure the desired product is obtained with high purity. Modern laboratory and industrial reactors utilize jacketed systems with circulating heat-transfer fluids to maintain a stable temperature. wikipedia.org

Green Chemistry Principles in Synthesis of the Compound

The application of green chemistry principles is crucial in modern pharmaceutical and chemical synthesis to minimize environmental impact and enhance sustainability. These principles focus on aspects such as atom economy, waste reduction, and the use of sustainable reagents. wikipedia.orgnih.gov

Atom Economy and Waste Reduction Strategies

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com A higher atom economy indicates a more sustainable process with less waste generation. youtube.comyoutube.com

For the proposed synthesis of this compound, the atom economy of the key reductive amination step can be calculated. Assuming the reaction of 2-fluoro-5-hydroxybenzaldehyde (B21085) with ammonia and hydrogen gas:

C₇H₅FO₂ + NH₃ + H₂ → C₇H₈FNO + H₂O

The atom economy would be calculated as:

(Molecular Weight of C₇H₈FNO) / (Molecular Weight of C₇H₅FO₂ + Molecular Weight of NH₃ + Molecular Weight of H₂) x 100%

Interactive Data Table: Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-fluoro-5-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| 5-(aminomethyl)-2-fluorophenol | C₇H₈FNO | 141.14 | Product |

| Water | H₂O | 18.02 | Byproduct |

Atom Economy = (141.14 / (140.11 + 17.03 + 2.02)) x 100% ≈ 88.6%

This high atom economy suggests that the proposed synthetic route is efficient in terms of incorporating reactant atoms into the final product.

Waste Reduction Strategies:

Catalyst Recycling: In catalytic hydrogenation, the use of a heterogeneous catalyst (e.g., palladium on carbon) allows for easy separation and recycling of the catalyst, which reduces waste and cost. mdpi.com

Minimizing Byproducts: Careful optimization of reaction conditions (temperature, pressure, reaction time) can minimize the formation of byproducts, leading to higher purity of the final product and less waste from purification steps.

Waste Treatment: Any waste generated should be treated to neutralize hazardous components. For instance, acidic or basic waste streams can be neutralized to form salts and water. beilstein-journals.org In pharmaceutical manufacturing, specialized techniques are being developed for the treatment and reduction of pharmaceutical waste salt. nih.gov

Sustainable Reagent Selection

Reducing Agents: For the reduction step, catalytic hydrogenation using molecular hydrogen is a highly atom-economical and green choice, with water being the only byproduct. wikipedia.org Alternative reducing agents like sodium borohydride (B1222165) are also effective but have a lower atom economy. The use of more hazardous and less atom-economical reducing agents like lithium aluminum hydride should be avoided if possible. solubilityofthings.com

Catalysts: The use of catalytic amounts of reagents is a core principle of green chemistry. Noble metal catalysts like palladium and platinum are highly efficient for hydrogenation, and advancements are being made in using more earth-abundant and less toxic metal catalysts. mdpi.comepa.gov

Starting Materials: The synthesis should ideally start from readily available and renewable feedstocks. While the synthesis of a specialized fluorinated aromatic compound may rely on petroleum-based starting materials, ongoing research aims to develop bio-based routes to key chemical intermediates.

HCl Source for Salt Formation: For the final hydrochloride salt formation, using hydrogen chloride gas dissolved in an appropriate solvent is a clean method. This avoids the introduction of other ions that would need to be removed as waste. The reaction of an amine with hydrochloric acid is a straightforward acid-base neutralization that forms the corresponding salt. beilstein-journals.orgyoutube.com

By carefully considering these factors, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Derivatization and Functionalization Strategies of 5 Aminomethyl 2 Fluorophenol Hydrochloride

Reactions at the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile handle for introducing a wide array of substituents through several classical reactions.

Acylation: The aminomethyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental for introducing carbonyl-containing moieties. The choice of solvent and base (e.g., triethylamine, pyridine) is crucial to neutralize the hydrogen chloride generated during the reaction.

Alkylation: N-alkylation of the primary amine can introduce one or two alkyl groups. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. researchgate.net Therefore, indirect methods like reductive amination are often preferred for controlled mono-alkylation.

Table 1: Illustrative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product | Plausible Yield (%) |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(4-fluoro-3-hydroxybenzyl)acetamide | 90-95 |

| Acylation | Benzoyl Chloride | N-(4-fluoro-3-hydroxybenzyl)benzamide | 85-90 |

| Alkylation | Methyl Iodide (excess) | 4-fluoro-3-hydroxy-N,N,N-trimethylbenzylaminium iodide | 70-80 |

| Alkylation | Benzyl (B1604629) Bromide | N-benzyl-1-(4-fluoro-3-hydroxyphenyl)methanamine | 60-70 (mixture with dibenzyl product) |

Amide Formation: Beyond simple acylation, the aminomethyl group is a key component in forming more complex amide bonds, for instance, through coupling with carboxylic acids. This is typically facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.com These methods are central to peptide synthesis and the creation of complex organic molecules. rsc.orgnih.govnih.gov

Urea (B33335) Formation: The primary amine can react with isocyanates to form N,N'-disubstituted ureas. This reaction is generally high-yielding and proceeds under mild conditions. An alternative, safer approach involves reacting the amine with a phosgene (B1210022) equivalent, such as N,N'-carbonyldiimidazole (CDI), which first forms a carbamoyl-imidazole intermediate that subsequently reacts with another amine. nih.gov This two-step, one-pot procedure is widely used in medicinal chemistry to synthesize a variety of urea derivatives. google.commdpi.com

Table 2: Illustrative Amide and Urea Derivatives

| Reaction Type | Reagent(s) | Product Class | Plausible Yield (%) |

|---|---|---|---|

| Amide Coupling | Propanoic acid, EDC/HOBt | N-(4-fluoro-3-hydroxybenzyl)propanamide | 80-90 |

| Urea Formation | Phenyl isocyanate | 1-(4-fluoro-3-hydroxybenzyl)-3-phenylurea | 90-98 |

| Urea Formation | N,N'-Carbonyldiimidazole (CDI), then Aniline | 1-(4-fluoro-3-hydroxybenzyl)-3-phenylurea | 85-95 |

| Sulfonamide Formation | p-Toluenesulfonyl chloride | N-(4-fluoro-3-hydroxybenzyl)-4-methylbenzenesulfonamide | 85-90 |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and represents a controlled alternative to direct alkylation. nih.gov The process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). frontiersin.org This method is highly versatile and can be used to introduce a wide range of alkyl and aryl substituents. researchgate.netresearchgate.net

Table 3: Illustrative Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product | Plausible Yield (%) |

|---|---|---|---|

| Acetone | NaBH(OAc)₃ | 5-((isopropylamino)methyl)-2-fluorophenol | 75-85 |

| Cyclohexanone | NaBH₃CN | 5-((cyclohexylamino)methyl)-2-fluorophenol | 70-80 |

| Benzaldehyde | H₂, Pd/C | 5-((benzylamino)methyl)-2-fluorophenol | 80-90 |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for functionalization, allowing for the synthesis of ethers and esters, or serving as an attachment point for larger molecular scaffolds.

Etherification: The phenolic hydroxyl can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method is effective for introducing simple alkyl or benzyl groups.

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270). Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is also possible, though it is generally more efficient for aliphatic alcohols than for phenols.

Table 4: Illustrative Ether and Ester Derivatives

| Reaction Type | Reagent(s) | Product | Plausible Yield (%) |

|---|---|---|---|

| Etherification | Methyl Iodide, K₂CO₃ | 1-(aminomethyl)-4-fluoro-2-methoxybenzene | 85-95 |

| Etherification | Benzyl Bromide, NaH | 1-(benzyloxy)-5-(aminomethyl)-2-fluorobenzene | 80-90 |

| Esterification | Acetyl Chloride, Pyridine | 3-(aminomethyl)-4-fluorophenyl acetate (B1210297) | 90-98 |

| Esterification | Benzoic Anhydride (B1165640), DMAP | 3-(aminomethyl)-4-fluorophenyl benzoate | 85-90 |

Note: For reactions involving the phenolic hydroxyl group, protection of the aminomethyl group (e.g., as a Boc-carbamate) may be necessary to prevent side reactions, followed by a final deprotection step.

The phenolic hydroxyl group is an excellent handle for conjugating 5-(aminomethyl)-2-fluorophenol (B1288518) to other molecules, such as fluorescent tags, polymers, or biomolecules. Derivatization often begins by converting the hydroxyl group into a more reactive species or by introducing a linker with a terminal functional group suitable for subsequent coupling reactions. For example, reaction with a bifunctional reagent like chloroacetyl chloride can introduce a reactive alkyl chloride handle. Alternatively, etherification with a molecule containing a terminal alkyne or azide (B81097) allows for attachment via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), a highly efficient and specific conjugation method.

Role of 5 Aminomethyl 2 Fluorophenol Hydrochloride As a Key Intermediate in Complex Molecule Synthesis

Contribution to Novel Heterocyclic Compound Synthesis

The structure of 5-(aminomethyl)-2-fluorophenol (B1288518) hydrochloride, featuring a nucleophilic amino group and a phenolic hydroxyl group, makes it a plausible candidate for the synthesis of various heterocyclic systems.

The synthesis of pyridine (B92270) and pyrimidine (B1678525) rings often involves the condensation of amines with dicarbonyl compounds or their equivalents. The primary amine of 5-(aminomethyl)-2-fluorophenol hydrochloride could theoretically participate in such cyclization reactions. For instance, a Hantzsch-like pyridine synthesis could potentially utilize the aminomethyl group as the nitrogen source, reacting with a 1,5-dicarbonyl compound. However, specific examples of this transformation using this compound are not readily found in the literature.

Similarly, for pyrimidine synthesis, the aminomethyl functionality could act as a nucleophile in reactions with 1,3-dielectrophiles. While many methods exist for pyrimidine ring formation, the direct application of this specific fluorinated phenol (B47542) derivative has not been prominently reported.

The formation of benzoxazoles typically proceeds from the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde. While 5-(aminomethyl)-2-fluorophenol is a substituted phenol, it is not a 2-aminophenol, which is the required precursor for classical benzoxazole (B165842) synthesis. Therefore, its direct use in forming the benzoxazole core is unlikely without significant modification.

The synthesis of benzothiazoles requires a 2-aminothiophenol, which is structurally distinct from this compound. Consequently, this compound is not a suitable starting material for the direct construction of the benzothiazole (B30560) ring system.

Incorporation into Polymeric Scaffolds for Research Applications

The bifunctional nature of this compound suggests its potential for integration into polymeric structures.

The presence of both an amino and a hydroxyl group allows this compound to be considered as a potential monomer for step-growth polymerization. It could react with diacids, diacyl chlorides, or diisocyanates to form polyesters, polyamides, or polyurethanes, respectively. The fluorine atom on the phenyl ring could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and hydrophobicity. However, specific research detailing the polymerization of this particular monomer is not currently available.

Molecules with multiple reactive sites can often serve as cross-linking agents to create network polymers. The amino and hydroxyl groups of this compound could potentially react with functional groups on different polymer chains, thereby linking them together. This could be utilized to modify the mechanical and thermal properties of various polymers. To date, there is no specific documentation of this compound being investigated or used for this purpose.

Scaffold for Probes and Research Tools

Fluorescent Probe Development

There is no specific data available in scientific literature detailing the use of this compound in the development of fluorescent probes. While aminophenol derivatives are generally utilized in the synthesis of various fluorophores, research explicitly outlining the synthetic routes, reaction mechanisms, and photophysical properties of fluorescent probes derived from this compound has not been reported. Consequently, no data tables on spectral properties or research findings on their application in cellular imaging or analyte detection can be provided.

Affinity Ligand Synthesis for Target Validation Studies

Similarly, there is a lack of specific research findings on the application of this compound in the synthesis of affinity ligands for target validation studies. The synthesis of ligands for affinity chromatography or other target-binding assays often involves the use of bifunctional molecules that can be attached to a solid support and also interact with a specific biological target. Although the structure of this compound suggests it could be a candidate for such applications, no published studies have demonstrated its use in this context. Therefore, information regarding its incorporation into affinity ligands, the targets they bind to, or their use in validation studies is not available.

Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the presence of other NMR-active nuclei such as fluorine-19.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are primary methods for the structural elucidation of 5-(aminomethyl)-2-fluorophenol (B1288518) hydrochloride.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aminomethyl protons. The aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-donating hydroxyl and aminomethyl groups and the electron-withdrawing fluorine atom. The benzylic protons of the aminomethyl group would likely appear as a singlet or a doublet, depending on the solvent and pH, integrating to two protons. The amine and hydroxyl protons may be observable as broad singlets, which can exchange with deuterium in D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The aromatic carbons would exhibit chemical shifts influenced by the attached functional groups, with the carbon atom bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbon of the aminomethyl group would appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine atom. For 5-(aminomethyl)-2-fluorophenol hydrochloride, a single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride. Furthermore, this signal would be split by couplings to the neighboring aromatic protons, providing additional structural information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 5-(aminomethyl)-2-fluorophenol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| H3 | 6.8 - 7.2 | - | - |

| H4 | 6.8 - 7.2 | - | - |

| H6 | 6.8 - 7.2 | - | - |

| CH₂ | ~4.0 | ~45 | - |

| NH₂ | Variable (broad) | - | - |

| OH | Variable (broad) | - | - |

| C1 | - | ~150 (d, JCF ≈ 240 Hz) | - |

| C2 | - | ~115 (d, JCF ≈ 20 Hz) | - |

| C3 | - | ~120 (d, JCF ≈ 5 Hz) | - |

| C4 | - | ~125 (d, JCF ≈ 15 Hz) | - |

| C5 | - | ~135 (d, JCF ≈ 5 Hz) | - |

| C6 | - | ~118 (d, JCF ≈ 3 Hz) | - |

| F | - | - | ~-120 to -140 |

Note: This is a table of predicted values based on typical chemical shifts for similar functional groups and may not represent experimental data.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons, helping to assign the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH₂ group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the aminomethyl protons to the aromatic carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule, confirming the expected composition of C₇H₉ClFNO⁺ for the protonated molecule. The monoisotopic mass of the free base is 141.05899 Da.

Table 2: Predicted m/z Values for Adducts of 5-(aminomethyl)-2-fluorophenol nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 142.06627 |

| [M+Na]⁺ | 164.04821 |

| [M-H]⁻ | 140.05171 |

| [M+NH₄]⁺ | 159.09281 |

| [M+K]⁺ | 180.02215 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce daughter ions. The fragmentation pattern provides valuable information about the molecular structure. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage of the aromatic ring, helping to confirm the connectivity of the functional groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) (typically broad, around 3200-3600 cm⁻¹), the N-H stretches of the amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the CH₂ group (around 2800-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching vibration (typically in the region of 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also reveal vibrational modes, often providing complementary information to IR spectroscopy. Aromatic ring vibrations are typically strong in Raman spectra. The C-F bond may also give rise to a detectable Raman signal.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-F Stretch | 1000-1300 | Moderate |

Note: This table presents expected frequency ranges for the functional groups present in the molecule and does not represent specific experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. Phenol itself typically shows two absorption bands in the UV region: one around 210 nm and a second, less intense band around 270 nm. These are attributed to π → π* transitions of the aromatic system.

The presence of substituents on the benzene ring can cause shifts in the position and intensity of these absorption bands. The hydroxyl (-OH) and aminomethyl (-CH₂NH₃⁺) groups are auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). The fluorine atom, being an electron-withdrawing group, may have a more complex influence, potentially causing a hypsochromic (blue) shift.

In an acidic solution, as is the case with the hydrochloride salt, the amino group will be protonated (-NH₃⁺). This protonation can alter the electronic properties of the substituent and, consequently, the UV-Vis spectrum. For instance, the UV spectrum of 4-aminophenol in an acidic mobile phase shows absorption maxima at 194 nm, 218 nm, and 272 nm. sielc.com Similarly, 2-aminophenol (B121084) in methanol (B129727) exhibits absorption maxima around 230 nm and 280 nm. researchgate.net

Based on these related structures, it can be anticipated that this compound in a suitable solvent (such as methanol or water) will exhibit characteristic absorption bands in the ultraviolet region. The precise λmax values will be a result of the combined electronic effects of the hydroxyl, protonated aminomethyl, and fluorine substituents on the phenolic chromophore.

A hypothetical representation of the expected UV-Vis absorption data for this compound in a polar solvent is provided below.

| Expected Transition Type | Predicted λmax Range (nm) | Solvent |

| π → π | 210 - 240 | Methanol/Water |

| π → π | 270 - 290 | Methanol/Water |

Computational and Theoretical Studies on 5 Aminomethyl 2 Fluorophenol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Through the application of computational methods, it is possible to elucidate the electronic structure and predict the chemical behavior of 5-(aminomethyl)-2-fluorophenol (B1288518) hydrochloride.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is intricately linked to its stability and reactivity. A key aspect of this is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ijesit.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijesit.com For 5-(aminomethyl)-2-fluorophenol hydrochloride, theoretical calculations would likely be performed using Density Functional Theory (DFT), a common method for such analyses. ijesit.com The results of these calculations would provide valuable data on the molecule's electronic properties.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. wolfram.comavogadro.cclibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. wolfram.com Different colors on the map represent varying levels of electrostatic potential. wolfram.com

Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive electrostatic potential, prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net For this compound, an MEP map would likely reveal a negative potential around the oxygen and fluorine atoms due to their high electronegativity, and a positive potential around the aminomethyl group's hydrogen atoms and the hydroxyl proton. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis helps in understanding the different spatial arrangements of atoms that a molecule can adopt through rotation around its single bonds. libretexts.orgchemistrysteps.com

Conformational Isomerism and Stability

This compound can exist in various conformations due to the rotation around the C-C bond connecting the aminomethyl group to the phenyl ring, and the C-O bond of the hydroxyl group. Computational methods can be employed to identify the possible conformers and to calculate their relative energies to determine their stability. libretexts.orgchemistrysteps.com The most stable conformer will be the one with the lowest potential energy. libretexts.org

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 1.20 | 14.5 |

| 3 | -60° (gauche) | 1.20 | 10.2 |

Intermolecular Interactions and Aggregation Tendencies

The functional groups present in this compound, such as the hydroxyl, amino, and fluoro groups, can participate in various intermolecular interactions. These include hydrogen bonding (both as donor and acceptor), dipole-dipole interactions, and van der Waals forces. The presence of the hydrochloride salt will also lead to strong ionic interactions. These interactions play a crucial role in the molecule's aggregation behavior in the solid state and its solvation in different media.

Prediction of Reactivity and Reaction Pathways

By integrating the insights from quantum chemical calculations and conformational analysis, it is possible to predict the reactivity of this compound and to propose potential reaction pathways. The HOMO and LUMO distributions can pinpoint the atoms most likely to be involved in electrophilic and nucleophilic reactions, respectively.

The MEP map further refines these predictions by visually indicating the electron-rich and electron-deficient regions of the molecule. For instance, the electron-rich phenolic ring is likely to be susceptible to electrophilic aromatic substitution, with the directing effects of the hydroxyl, fluoro, and aminomethyl substituents influencing the regioselectivity of such reactions. rsc.org The aminomethyl and hydroxyl groups also represent potential sites for various other chemical transformations. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, suggests that reactions at that position would be less favorable under standard conditions. mdpi.com

Computational Modeling of Synthetic Transformations

The synthesis of this compound would likely involve the aminomethylation of 2-fluorophenol (B130384). Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of such reactions. DFT calculations can elucidate the electronic structure of reactants, intermediates, and products, providing insight into the reaction's feasibility and selectivity.

A plausible synthetic route amenable to computational modeling is the ortho-selective aminomethylation of 2-fluorophenol. Studies on similar phenolic substrates have demonstrated that this transformation can be catalyzed by various transition metals, such as copper(II). acs.orgnih.gov A proposed mechanism often involves the formation of an aminomethyl radical intermediate. mdpi.com

Computational models for this transformation would typically involve the following steps:

Geometry Optimization: The initial structures of 2-fluorophenol, the aminomethylating agent (e.g., from an N,O-acetal or a trifluoroborate salt), and the catalyst are optimized to find their lowest energy conformations. researchgate.net

Interaction Modeling: The interaction between the 2-fluorophenol, the catalyst, and the aminomethyl precursor is modeled. In copper-catalyzed reactions, the phenolic hydroxyl group can coordinate with the metal center, which is crucial for activating the ortho position. researchgate.net

Reaction Pathway Mapping: The energy profile of the reaction pathway is calculated. This involves identifying key intermediates and transition states. For a radical mechanism, this would include modeling the formation of the aminomethyl radical and its subsequent addition to the phenolate (B1203915) ring.

The fluorine substituent at the 2-position is expected to influence the regioselectivity of the aminomethylation. The electron-withdrawing nature of fluorine can affect the electron density of the aromatic ring, potentially influencing the site of electrophilic or radical attack. nih.gov DFT calculations can quantify these electronic effects through population analysis and examination of molecular orbitals. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT study on the reactants.

| Compound | Optimized Energy (Hartree) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| 2-Fluorophenol | -438.9 | 2.1 | -6.8 | 1.2 |

| Aminomethyl Radical | -95.6 | 1.5 | -5.2 | 2.5 |

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Transition State Analysis

Transition state analysis is a critical component of computational chemistry that provides detailed information about the energy barrier of a reaction, and thus its kinetics. For the aminomethylation of 2-fluorophenol, the transition state would be the highest energy point along the reaction coordinate leading to the formation of the C-C bond between the phenol (B47542) ring and the aminomethyl group.

In a copper-catalyzed reaction, a six-membered transition state has been proposed for the ortho-selective functionalization of phenols. nih.gov This transition state would involve the copper center, the oxygen of the phenol, the ortho-carbon, and the incoming aminomethyl group.

A computational search for the transition state structure would typically employ methods like the synchronous transit-guided quasi-Newton (STQN) method. Once located, the transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

The key parameters of a calculated transition state for the aminomethylation of 2-fluorophenol would include:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.

Key Bond Distances: The lengths of the forming C-C bond and the interacting bonds with the catalyst.

Imaginary Frequency: The frequency of the vibrational mode corresponding to the reaction coordinate.

The fluorine substituent would likely play a significant role in the geometry and energy of the transition state. Its electronegativity could influence the charge distribution in the transition state, potentially stabilizing or destabilizing it. Computational studies on fluorinated aromatic compounds have shown that fluorine can significantly alter molecular properties and reactivity. researchgate.net

An illustrative data table summarizing the properties of a hypothetical transition state is presented below.

| Parameter | Value |

| Activation Energy (ΔG‡) | 22.5 kcal/mol |

| Forming C-C Bond Distance | 2.1 Å |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Interacting Atoms | C(ortho), C(aminomethyl), Cu, O(phenol) |

Note: These values are hypothetical and representative of what might be expected from a detailed transition state analysis of such a reaction.

Mechanistic Investigations Involving 5 Aminomethyl 2 Fluorophenol Hydrochloride

Kinetic Studies of Reactions Involving the Compound

No specific kinetic data, such as rate determinations, reaction orders, or activation energy calculations for reactions directly involving 5-(aminomethyl)-2-fluorophenol (B1288518) hydrochloride, have been found in the surveyed literature. While general principles of kinetic studies on related aminophenol derivatives exist, applying these findings to the title compound without specific experimental data would be purely speculative.

Rate Determinations and Reaction Orders

Information unavailable.

Activation Energy Calculations

Information unavailable.

Advanced Analytical Techniques for Quantifying 5 Aminomethyl 2 Fluorophenol Hydrochloride in Research Matrices

Chromatographic Separations

Chromatographic techniques are powerful tools for the separation, identification, and quantification of chemical compounds. For a polar molecule like 5-(aminomethyl)-2-fluorophenol (B1288518) hydrochloride, a variety of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like aminophenol derivatives. sielc.commfd.org.mk The development of a robust HPLC method for 5-(aminomethyl)-2-fluorophenol hydrochloride would involve the careful optimization of several parameters to achieve adequate separation from potential impurities, such as starting materials, by-products, and degradation products.

Method Development Considerations:

Column Selection: A C18 or C8 column is a common starting point for reversed-phase chromatography. For polar analytes, columns with polar endcapping or polar-embedded stationary phases can provide better peak shape and retention.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter for ionizable compounds like amines and phenols. For this compound, maintaining a slightly acidic pH (e.g., pH 3-5) would ensure the amine group is protonated, leading to better retention and peak shape on a reversed-phase column.

Detection: UV detection is the most common and straightforward method for aromatic compounds. The wavelength of maximum absorbance for this compound should be determined to ensure optimal sensitivity. Based on the phenol (B47542) and aminomethyl groups, a detection wavelength in the range of 220-280 nm would likely be appropriate. researchgate.net

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below.

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for routine purity testing.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (-OH, -NH2) that can lead to poor peak shape and thermal degradation. Therefore, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. phenomenex.com

Derivatization Strategies:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl and amino groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines. These derivatives are significantly more volatile and suitable for GC analysis. phenomenex.com

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) can react with the amino and hydroxyl groups to form trifluoroacetyl derivatives. These derivatives are often highly volatile and exhibit good chromatographic properties.

The derivatized sample can then be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation.

Table 2: Potential GC-MS Method Parameters for Derivatized 5-(aminomethyl)-2-fluorophenol

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min) to 280 °C at 15 °C/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions. libretexts.org In the synthesis of this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product. youtube.com

Procedure for Reaction Monitoring:

A TLC plate is spotted with the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.

The plate is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane).

After development, the plate is visualized under UV light, and the spots corresponding to the starting material and the product are identified by their retention factors (Rf values).

The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture.

The choice of the mobile phase is crucial for achieving good separation between the spots. A solvent system with an appropriate polarity will allow for the differential migration of the more polar product from the less polar starting materials.

Electrochemical Methods for Research Applications

Electrochemical methods offer high sensitivity and can provide valuable information about the redox properties of molecules. These techniques are particularly well-suited for the analysis of electroactive species such as phenols and aromatic amines.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to investigate the oxidation and reduction behavior of this compound. The phenolic hydroxyl group is expected to be readily oxidizable. scispace.comacs.org

Expected Redox Behavior:

The electrochemical oxidation of the phenol moiety would likely proceed via a mechanism involving the transfer of electrons and protons to form a phenoxy radical, which can undergo further reactions. uc.pt The presence of the electron-donating aminomethyl group and the electron-withdrawing fluorine atom on the aromatic ring will influence the oxidation potential. The aminomethyl group is expected to lower the oxidation potential, making the compound easier to oxidize compared to phenol, while the fluorine atom will have the opposite effect.

By studying the voltammetric response at different pH values and scan rates, it is possible to elucidate the mechanism of the electrode reaction, including the number of electrons and protons transferred in the process.

Table 3: Representative Voltammetric Parameters for Phenolic Compounds

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Technique | Reference Electrode |

| Phenol | +0.8 to +1.0 | CV | Ag/AgCl |

| 4-Aminophenol | +0.2 to +0.4 | DPV | SCE |

| 4-Chlorophenol | +0.7 to +0.9 | CV | Ag/AgCl |

Potentiometry, which involves measuring the potential of an electrochemical cell under zero current flow, can be a useful technique for the quantitative analysis of the hydrochloride salt of 5-(aminomethyl)-2-fluorophenol. Ion-selective electrodes (ISEs) can be developed to be specifically sensitive to the protonated amine cation.

Alternatively, a simple potentiometric titration can be employed. The hydrochloride salt can be titrated with a standard solution of a strong base, such as sodium hydroxide. The endpoint of the titration, which corresponds to the complete neutralization of the hydrochloric acid and the deprotonation of the aminomethyl group, can be detected by monitoring the potential change with a pH electrode. This method provides a straightforward and accurate way to determine the concentration of the hydrochloride salt in a sample. researchgate.net

Future Research Directions and Emerging Applications of 5 Aminomethyl 2 Fluorophenol Hydrochloride

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 5-(aminomethyl)-2-fluorophenol (B1288518) hydrochloride. While classical methods provide a foundation, researchers are actively exploring innovative pathways to enhance yield, reduce environmental impact, and allow for greater structural diversification.

Current research efforts are geared towards the development of catalytic systems that can achieve the targeted synthesis with high regioselectivity and stereocontrol. The use of transition-metal catalysts, for instance, is being investigated to facilitate carbon-nitrogen and carbon-fluorine bond formations under milder reaction conditions. Furthermore, enzymatic and biocatalytic approaches are gaining traction as sustainable alternatives to traditional chemical synthesis, offering the potential for highly specific transformations.

Another promising avenue is the application of flow chemistry. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety. The continuous nature of flow synthesis also opens up possibilities for scalable and automated production, which is crucial for the compound's broader application.

| Synthetic Approach | Key Advantages | Potential Research Focus |

| Transition-Metal Catalysis | High efficiency, milder conditions, potential for asymmetric synthesis. | Development of novel ligands, exploration of earth-abundant metal catalysts. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, environmentally friendly, operates under mild conditions. | Enzyme screening and engineering, optimization of reaction media. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, automation. | Reactor design and optimization, integration of in-line analysis. |

Development of Next-Generation Research Scaffolds

The unique structural features of 5-(aminomethyl)-2-fluorophenol hydrochloride, namely the presence of an aminomethyl group, a hydroxyl group, and a fluorine atom on a benzene (B151609) ring, make it an attractive scaffold for the development of new bioactive molecules and chemical probes. The strategic placement of these functional groups provides multiple points for chemical modification, allowing for the creation of diverse compound libraries.

In medicinal chemistry, this scaffold is being explored for the design of novel therapeutic agents. The fluorophenol moiety is a known pharmacophore in various drugs, and the aminomethyl group can be readily functionalized to interact with specific biological targets. Researchers are investigating the synthesis of derivatives that could act as enzyme inhibitors, receptor modulators, or protein-protein interaction stabilizers.

Beyond pharmaceuticals, this compound holds promise as a building block for the development of fluorescent probes and sensors. The inherent fluorescence of the phenol (B47542) ring can be modulated by introducing different substituents, leading to the design of sensors for metal ions, pH, or specific biomolecules.

| Application Area | Rationale for Use as a Scaffold | Examples of Potential Derivatives |

| Medicinal Chemistry | Presence of key pharmacophoric groups, multiple points for derivatization. | Kinase inhibitors, GPCR ligands, protease inhibitors. |

| Chemical Biology | Potential for fluorescent labeling, tunable properties. | Fluorescent probes for cellular imaging, sensors for bioactive molecules. |

| Agrochemicals | Bioisosteric replacement of other functional groups, potential for enhanced activity. | Herbicides, fungicides, insecticides with novel modes of action. |

Integration into Advanced Materials Science Research

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics. The this compound molecule is being investigated as a monomer or a key building block for the synthesis of novel polymers and functional materials.

In the field of polymer chemistry, the amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, or polyurethanes. The presence of the fluorine atom is expected to impart desirable properties such as low surface energy, hydrophobicity, and improved dielectric performance to the resulting polymers. These materials could find applications in high-performance coatings, membranes, and electronic components.

Furthermore, the self-assembly properties of derivatives of this compound are being explored for the creation of supramolecular structures and nanomaterials. The interplay of hydrogen bonding, aromatic interactions, and halogen bonding can drive the formation of well-defined architectures with potential applications in areas such as drug delivery, catalysis, and organic electronics.

| Material Type | Role of this compound | Potential Applications |

| Fluorinated Polymers | Monomer or co-monomer. | High-performance coatings, advanced membranes, dielectric materials. |

| Supramolecular Assemblies | Building block for self-assembly. | Drug delivery systems, functional gels, organic electronic materials. |

| Functionalized Surfaces | Surface modification agent. | Hydrophobic and oleophobic surfaces, anti-fouling coatings. |

Frontiers in Computational Chemistry and Machine Learning for Compound Design

Computational chemistry and machine learning are revolutionizing the process of drug discovery and materials design. These powerful tools are being employed to predict the properties of virtual compounds, screen large chemical libraries, and guide the synthesis of molecules with desired characteristics.

In the context of this compound, computational methods are being used to explore its conformational landscape, predict its reactivity, and model its interactions with biological targets. Quantum mechanical calculations can provide insights into the electronic structure and properties of the molecule, while molecular docking and dynamics simulations can be used to predict its binding affinity and mode of action.

Machine learning algorithms are being trained on existing chemical and biological data to develop predictive models for properties such as bioactivity, toxicity, and material performance. These models can then be used to virtually screen libraries of derivatives of this compound, identifying promising candidates for experimental validation. This in silico approach has the potential to significantly accelerate the discovery and development of new drugs and materials based on this versatile scaffold.

| Computational Technique | Application to this compound | Expected Outcome |

| Quantum Mechanics (QM) | Calculation of electronic properties, reaction mechanisms. | Understanding of reactivity, prediction of spectroscopic properties. |

| Molecular Docking/Dynamics | Prediction of binding modes and affinities to biological targets. | Identification of potential drug candidates, elucidation of mechanism of action. |

| Machine Learning (ML) | QSAR modeling, virtual screening, property prediction. | Prioritization of synthetic targets, design of molecules with optimized properties. |

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and structural features of 5-(aminomethyl)-2-fluorophenol hydrochloride?

- Answer : The compound has the CAS No. 2044704-82-5, molecular formula C₇H₉ClFNO, and molecular weight 177.60 g/mol . Its structure includes a fluorophenol backbone with an aminomethyl substituent at the 5-position, protonated as a hydrochloride salt. The InChIKey (CBLGDPLYSQHYOU-UHFFFAOYSA-N) and PubChem ID can be used for database queries to confirm identity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A typical method involves fluorination of precursor phenols followed by aminomethylation. For example, 2-fluoro-5-nitrophenol can be reduced to the amine and subsequently reacted with formaldehyde under acidic conditions to introduce the aminomethyl group, followed by HCl salt formation . Alternative routes may use reductive amination or protective-group strategies to avoid side reactions .

Q. Which analytical techniques are critical for characterizing purity and structure?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of fluorine (δ ~ -110 ppm for ¹⁹F) and aminomethyl protons (δ ~ 2.8–3.5 ppm) .

- HPLC-MS : Quantifies purity (>98% for most research-grade batches) and detects impurities like unreacted precursors or dehalogenated byproducts .

- Elemental Analysis : Validates Cl and F content against theoretical values .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize side reactions (e.g., over-fluorination or amine oxidation)?

- Answer :

- Temperature Control : Maintain reaction temperatures below 40°C during fluorination to prevent defluorination .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield the amine during fluorophenol synthesis .

- Reductive Conditions : Employ NaBH₄ or catalytic hydrogenation for selective reduction of nitro intermediates to amines without degrading the fluorine substituent .

Q. What are the stability considerations for long-term storage of this compound?

- Answer : The hydrochloride salt is hygroscopic; store desiccated at -20°C in amber vials to prevent hydrolysis of the amine group. Stability studies show <5% degradation over 12 months under these conditions. Avoid aqueous buffers with pH >7, which promote dehydrohalogenation .

Q. How does the fluorine substituent influence reactivity in downstream applications (e.g., coupling reactions)?

- Answer : The ortho-fluorine atom increases electrophilicity at the phenol oxygen, enhancing its participation in nucleophilic aromatic substitution (SNAr) or Ullmann coupling reactions. However, steric hindrance from the aminomethyl group may reduce reactivity compared to non-substituted fluorophenols .

Q. How should researchers address contradictory data in reported synthetic yields (e.g., 45% vs. 70%)?

- Answer : Variability often stems from differences in:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve aminomethylation efficiency versus protic solvents .

- Catalyst Load : Pd/C versus Raney nickel in hydrogenation steps affects nitro-group reduction rates .

- Workup Methods : Acidic extraction (HCl) versus neutralization can alter salt crystallization yields .

Methodological Guidance

Q. What strategies validate the compound’s role in biological assays (e.g., enzyme inhibition studies)?

- Answer :

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to establish IC₅₀ values.

- Control Experiments : Use fluorine-free analogs to isolate the substituent’s effect .

- Mass Spectrometry : Confirm covalent adduct formation (if applicable) via LC-MS/MS .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.